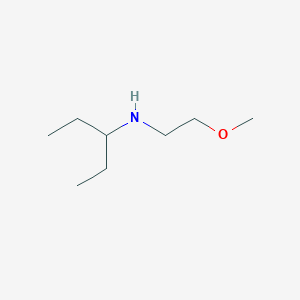

(2-Methoxyethyl)(pentan-3-yl)amine

Description

Alkoxyalkyl amines, characterized by the presence of both an ether and an amine functional group, represent a versatile class of compounds in modern organic chemistry. researchgate.netmdpi.comnih.gov Their unique structural features, combining the hydrogen-bonding capabilities of amines with the polarity and coordination potential of ethers, make them valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orgnumberanalytics.com

(2-Methoxyethyl)(pentan-3-yl)amine, with its IUPAC name N-(2-methoxyethyl)-3-pentanamine, is a secondary amine featuring a 2-methoxyethyl group and a pentan-3-yl group attached to the nitrogen atom. This structure presents a combination of a flexible, polar side chain and a moderately bulky, branched alkyl group, suggesting potential for unique reactivity and application. However, a detailed exploration of this potential is not currently available in published research.

Key research areas that would typically be explored for a compound of this nature, such as its application in catalysis, as a ligand in coordination chemistry, or as a precursor for biologically active molecules, have not been specifically documented for (2-Methoxyethyl)(pentan-3-yl)amine.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-4-8(5-2)9-6-7-10-3/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKWAYMBWFBCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Alkoxyalkyl Amines in Modern Organic Chemistry

Alkoxyalkyl amines are recognized for their significant contributions to various fields of chemical synthesis. The presence of the alkoxy group can influence the basicity and nucleophilicity of the amine, as well as provide an additional site for coordination with metal ions. mdpi.com This dual functionality is exploited in numerous applications.

In medicinal chemistry, the alkoxyalkyl motif is incorporated into drug candidates to enhance their pharmacokinetic properties, such as solubility and membrane permeability. nih.govmdpi.com The ether linkage can also participate in hydrogen bonding with biological targets, potentially increasing binding affinity and efficacy.

In materials science, alkoxyalkyl amines are utilized as building blocks for polymers and as ligands for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The ether functionality can contribute to the self-assembly properties of these materials and influence their porosity and catalytic activity.

Rationale for Dedicated Research on 2 Methoxyethyl Pentan 3 Yl Amine: a Structurally Diverse Amine

The specific structure of (2-Methoxyethyl)(pentan-3-yl)amine warrants dedicated research for several reasons. The combination of a linear methoxyethyl chain and a branched pentyl group creates a unique steric and electronic environment around the nitrogen atom. This could lead to novel reactivity and selectivity in chemical transformations.

The chirality of the pentan-3-yl group, if resolved, could also open avenues for its use in asymmetric synthesis, either as a chiral auxiliary or as a ligand for asymmetric catalysis. The interplay between the coordinating ability of the methoxy (B1213986) group and the stereochemistry of the pentyl group could lead to the development of novel and efficient catalytic systems.

Overview of Key Research Areas Explored for 2 Methoxyethyl Pentan 3 Yl Amine

Chemo- and Regioselective Synthetic Routes Towards (2-Methoxyethyl)(pentan-3-yl)amine

The selective formation of the target N-alkyl bond in (2-Methoxyethyl)(pentan-3-yl)amine requires precise control over the reaction conditions and choice of reagents to avoid over-alkylation and other side reactions. stackexchange.com

Reductive Amination Strategies for N-Alkyl Bond Formation

Reductive amination is a widely employed and powerful method for the synthesis of secondary and tertiary amines from aldehydes and ketones. jocpr.commdpi.com This two-step process involves the initial formation of an imine or enamine, followed by its reduction to the corresponding amine. libretexts.org For the synthesis of (2-Methoxyethyl)(pentan-3-yl)amine, this would typically involve the reaction of pentan-3-one with 2-methoxyethylamine (B85606).

The initial reaction between pentan-3-one and 2-methoxyethylamine forms an imine intermediate. This step is often catalyzed by an acid. The subsequent reduction of the imine is the critical step for which various reducing agents can be employed. orgoreview.com

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Characteristics | Solvent(s) |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups. stackexchange.comresearchgate.netorganic-chemistry.org | Dichloroethane (DCE), Tetrahydrofuran (THF) organic-chemistry.org |

| Sodium cyanoborohydride (NaBH₃CN) | Effective but toxic. orgoreview.comsigmaaldrich.com | Methanol |

| Sodium borohydride (B1222165) (NaBH₄) | Can also reduce the starting ketone, requiring careful control of reaction conditions. orgoreview.comyoutube.com | Methanol, 2,2,2-trifluoroethanol (B45653) organic-chemistry.org |

| Hydrogen (H₂) with a metal catalyst (e.g., Pd/C) | A "green" and efficient method, though may require specialized equipment. wikipedia.org | Various |

| Formic acid | Acts as a hydrogen donor in the Leuckart-Wallach reaction. mdpi.comacs.org | None (neat) or with a co-solvent |

The choice of reducing agent is crucial for the success of the reductive amination. Sodium triacetoxyborohydride is often the reagent of choice due to its mildness and high selectivity for the imine over the ketone, which minimizes the formation of the corresponding alcohol as a byproduct. orgoreview.comresearchgate.net

Nucleophilic Substitution Approaches Utilizing Alkoxyethyl and Pentan-3-yl Precursors

An alternative approach to forming the C-N bond is through a nucleophilic substitution reaction. libretexts.org This method would involve reacting 2-methoxyethylamine (the nucleophile) with a suitable pentan-3-yl electrophile, such as 3-pentyl bromide or 3-pentyl tosylate. masterorganicchemistry.com The reaction proceeds via an S\N2 mechanism, where the amine attacks the electrophilic carbon, displacing the leaving group. libretexts.org

A significant challenge with this method is the potential for over-alkylation, leading to the formation of a tertiary amine and a quaternary ammonium (B1175870) salt. stackexchange.com To favor the desired secondary amine, reaction conditions must be carefully controlled, often by using a large excess of the primary amine. The reactivity of the alkyl halide also plays a role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. libretexts.org

Modern Amine Synthesis via Catalytic Transformations

Recent advancements in catalysis have provided more efficient and environmentally friendly methods for amine synthesis. wikipedia.org Transition metal catalysts, such as those based on palladium, iridium, or cobalt, can facilitate the direct amination of alcohols or the reductive amination of carbonyl compounds under milder conditions and with higher selectivity. wikipedia.orgmdpi.comacs.org

For instance, a cobalt-based catalyst has been developed for the one-pot reductive amination of carbonyl compounds with nitro compounds using formic acid as a hydrogen source. acs.orgacs.org Iridium complexes have also been shown to be effective catalysts for the direct reductive amination of ketones to produce primary amines. mdpi.com These catalytic systems offer the advantage of high activity and selectivity, often allowing for the reaction to proceed in more benign solvents like water. acs.org

Multi-Component Reactions for Concurrent Functionalization

Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like (2-Methoxyethyl)(pentan-3-yl)amine in a single step from three or more starting materials. rsc.orgfrontiersin.org This approach is atom-economical and can rapidly generate molecular diversity. nih.gov

One of the most well-known MCRs for amine synthesis is the Ugi reaction . nih.govnih.gov A classical Ugi four-component reaction (U-4CR) involves a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgmdpi.com To synthesize a structural analogue of (2-Methoxyethyl)(pentan-3-yl)amine, one could envision a reaction between pentan-3-one, 2-methoxyethylamine, a suitable carboxylic acid, and an isocyanide. The resulting product would be an α-acylamino amide, which could potentially be further modified to yield the desired secondary amine.

Another relevant MCR is the Mannich reaction , which involves an amine, an aldehyde, and a compound with an active hydrogen. beilstein-journals.orgnih.gov While not a direct route to (2-Methoxyethyl)(pentan-3-yl)amine, variations of this reaction can be used to synthesize substituted amines.

Stereoselective Synthesis of Chiral (2-Methoxyethyl)(pentan-3-yl)amine

Since the pentan-3-yl group in (2-Methoxyethyl)(pentan-3-yl)amine contains a stereocenter, the molecule can exist as a pair of enantiomers. The synthesis of a single enantiomer, a crucial aspect in pharmaceutical development, requires stereoselective methods. acs.org

Diastereoselective Approaches Employing Chiral Auxiliaries

A common strategy for asymmetric synthesis is the use of a chiral auxiliary. jocpr.comnumberanalytics.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing chiral (2-Methoxyethyl)(pentan-3-yl)amine, a chiral auxiliary could be attached to the 2-methoxyethylamine precursor. For example, Ellman's tert-butanesulfinamide is a widely used chiral auxiliary for the synthesis of chiral amines. osi.lv The reaction of the chiral sulfinamide with pentan-3-one would form a chiral N-sulfinyl imine. Subsequent reduction of this imine would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Finally, acidic hydrolysis would remove the auxiliary to afford the enantiomerically enriched chiral amine.

Example of a Chiral Auxiliary in Amine Synthesis:

| Chiral Auxiliary | Application | Key Features |

| (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary) | Asymmetric synthesis of chiral amines. osi.lv | Forms stable sulfinylimines that can be stereoselectively reduced. The auxiliary is readily cleaved under acidic conditions. thieme-connect.com |

| Pseudoephenamine | Asymmetric alkylation reactions. harvard.edu | Can be used to create enantiomerically enriched carboxylic acids, aldehydes, and ketones which can be precursors to chiral amines. harvard.edu |

The development of these advanced synthetic methodologies provides a versatile toolbox for the efficient and selective synthesis of (2-Methoxyethyl)(pentan-3-yl)amine and its analogues, including access to enantiomerically pure forms for various scientific investigations.

Enantioselective Catalysis in Amine Synthesis

The direct synthesis of a single enantiomer of a chiral amine like (2-Methoxyethyl)(pentan-3-yl)amine is most elegantly achieved through enantioselective catalysis. This approach avoids the formation of racemic mixtures, thus maximizing efficiency. Key strategies include the asymmetric hydrogenation of imines and reductive amination. nih.govacs.org

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for producing chiral amines. acs.org Imines, the nitrogen analogues of ketones, can be hydrogenated using chiral catalysts, typically based on iridium, rhodium, or ruthenium, paired with chiral phosphine (B1218219) ligands. nih.govacs.org For a secondary amine such as (2-Methoxyethyl)(pentan-3-yl)amine, a plausible synthetic route would involve the asymmetric hydrogenation of the corresponding N-(2-methoxyethyl)pentan-3-imine. The choice of metal catalyst and chiral ligand is critical for achieving high enantioselectivity. For instance, iridium-based catalysts with ligands like (S,S)-f-Binaphane have been used for the asymmetric hydrogenation of N-alkyl imines, yielding chiral amines with high enantiomeric excess (ee). acs.org Similarly, ruthenium and palladium-based systems have also shown high efficacy. nih.govacs.org A significant advantage of some modern catalytic systems is the ability to switch the resulting enantiomer by simply changing the solvent, as demonstrated in the Ir-catalyzed asymmetric hydrogenation of quinoxalines. rsc.org

Biocatalysis offers a green and highly selective alternative for amine synthesis. nih.gov Engineered enzymes, such as amine dehydrogenases (AmDHs) and ω-transaminases (ω-TAs), can produce chiral amines with exceptional stereoselectivity under mild, aqueous conditions. nih.gov For example, an engineered transaminase could be used in the asymmetric synthesis of a chiral amine from a prochiral ketone. nih.gov Furthermore, combining photoredox catalysis with enzymatic processes represents a cutting-edge, light-driven method for the asymmetric synthesis of amines. rsc.org

Table 1: Comparison of Catalytic Systems for Enantioselective Amine Synthesis

| Catalytic System | Catalyst Type | Typical Substrates | Key Advantages | Representative Ref. |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium, Rhodium, Ruthenium with Chiral Ligands | Imines, Enamines | High yields, excellent enantioselectivity, broad substrate scope. nih.govacs.org | acs.org |

| Biocatalysis | Transaminases, Amine Dehydrogenases | Ketones, Aldehydes | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | nih.gov |

| Photoredox/Enzyme Combo | Iridium Photosensitizer & MAO-N-9 Enzyme | Cyclic Imines | Light-driven, operates in aqueous solution. rsc.org | rsc.org |

Kinetic Resolution Techniques for Enantiopure (2-Methoxyethyl)(pentan-3-yl)amine

When a chiral amine is synthesized as a racemic mixture, kinetic resolution provides a means to separate the enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. wikipedia.org

Enzymatic kinetic resolution is a widely used and highly effective method. acs.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed to selectively acylate one enantiomer of a racemic amine, leaving the other unreacted and thus easily separable. wikipedia.org For (2-Methoxyethyl)(pentan-3-yl)amine, treatment of the racemate with an acyl donor in the presence of a lipase would lead to the faster formation of an amide from one enantiomer. Another powerful enzymatic approach involves ω-transaminases (ω-TAs), which can be used in a kinetic resolution process to produce chiral amines with enantiomeric excesses often exceeding 95%. nih.gov

Chemoenzymatic dynamic kinetic resolution (DKR) is an even more advanced technique that can theoretically convert 100% of a racemic starting material into a single enantiopure product. acs.org In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This requires a racemization catalyst that is compatible with the enzymatic resolution step. While highly efficient for alcohols, developing racemization catalysts for amines has been more challenging due to potential catalyst inhibition by the amine. acs.org

Non-enzymatic methods often involve chiral acylating agents. Chiral hydroxamic acids, for example, have been developed as effective reagents for the kinetic resolution of cyclic secondary amines, providing access to enantioenriched N-heterocycles. ethz.ch Another strategy involves the formation of diastereomeric salts. By reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, a mixture of diastereomeric salts is formed. libretexts.orglibretexts.org These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. libretexts.orgnih.gov

Table 2: Overview of Kinetic Resolution Methods for Amines

| Method | Reagent/Catalyst | Principle | Potential Outcome for Target Compound | Representative Ref. |

|---|---|---|---|---|

| Enzymatic Resolution | Lipases (e.g., CALB) | Enantioselective N-acylation | Isolation of one enantiomer as the unreacted amine and the other as an amide. | wikipedia.org |

| Enzymatic Resolution | ω-Transaminases | Enantioselective deamination/amination | Production of one enantiomer with >95% ee. nih.gov | nih.gov |

| Dynamic Kinetic Resolution | Enzyme + Racemization Catalyst | Resolution with in-situ racemization | Theoretical 100% yield of a single enantiomeric product. | acs.org |

| Diastereomeric Salt Formation | Chiral Acids (e.g., Tartaric Acid) | Formation of separable diastereomeric salts | Isolation of a pure enantiomer after salt separation and liberation of the free amine. libretexts.orglibretexts.org | libretexts.org |

Synthetic Modifications and Derivatization of the Amine Functionality

The secondary amine group in (2-Methoxyethyl)(pentan-3-yl)amine is a versatile functional handle for further synthetic transformations, allowing for the construction of more complex molecules.

The nitrogen atom can be readily functionalized through various N-substitution reactions.

N-Alkylation: Introducing a third alkyl group to form a tertiary amine can be achieved through reaction with an alkyl halide. However, controlling the degree of alkylation can be challenging. numberanalytics.com More selective and modern methods include reductive amination of the secondary amine with an aldehyde or ketone, or using transition metal catalysts. youtube.comorganic-chemistry.org For example, iridium and ruthenium complexes can catalyze the N-alkylation of amines with alcohols in an environmentally friendly "borrowing hydrogen" process. organic-chemistry.org A self-limiting alkylation strategy using N-aminopyridinium salts has also been developed to selectively produce secondary amines, but the principle can be adapted for tertiary amine synthesis. acs.org

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base readily forms the corresponding amide. youtube.com This is a robust and high-yielding reaction often used to protect the amine functionality or to introduce carbonyl-containing moieties.

N-Arylation: The formation of an N-aryl bond can be accomplished via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the amine with an aryl halide or triflate.

Secondary amines are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals.

The (2-Methoxyethyl)(pentan-3-yl)amine moiety could be incorporated into various heterocyclic scaffolds. For instance, reaction with functionalized benzaldehydes in the presence of formic acid can lead to the formation of substituted heterocyclic amines. researchgate.net A classic strategy for building heterocyclic rings is the Pictet-Spengler reaction, which involves the condensation of an amine with a carbonyl compound followed by cyclization. nih.gov While typically used with primary amines and tryptamine (B22526) derivatives, analogous cyclization strategies can be envisioned for secondary amines to create more complex ring systems. Furthermore, secondary amines are key building blocks in the synthesis of important heterocycles like piperidines, morpholines, and piperazines. ethz.ch For example, intramolecular cyclization of a suitably functionalized derivative of (2-Methoxyethyl)(pentan-3-yl)amine could provide access to novel heterocyclic architectures.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. A full NMR analysis of (2-Methoxyethyl)(pentan-3-yl)amine would provide a complete picture of its atomic connectivity and spatial arrangement.

High-Resolution 1H and 13C NMR Analysis

High-resolution 1H (proton) and 13C (carbon-13) NMR spectroscopy would be the first step in the structural elucidation of (2-Methoxyethyl)(pentan-3-yl)amine. These experiments provide information on the different chemical environments of the hydrogen and carbon atoms within the molecule.

Expected 1H NMR Spectral Data: The 1H NMR spectrum would be expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, governed by spin-spin coupling.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For (2-Methoxyethyl)(pentan-3-yl)amine, a secondary amine, a characteristic N-H stretching vibration would be expected. This typically appears as a single, medium-intensity absorption band in the region of 3300-3500 cm⁻¹. The presence of a lone N-H bond distinguishes it from primary amines, which exhibit two N-H stretching bands, and tertiary amines, which show none.

Other key absorptions would include the C-H stretching of the alkyl groups (pentyl and ethyl) in the 2850-2960 cm⁻¹ region. The ether linkage (C-O-C) would likely produce a strong, characteristic stretching band in the fingerprint region, typically around 1070-1150 cm⁻¹. The C-N stretching vibration is also expected in the 1020-1250 cm⁻¹ range, though it can sometimes be difficult to distinguish from other absorptions in this region.

A hypothetical data table of expected IR absorptions is presented below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C-O-C Stretch (Ether) | 1070 - 1150 | Strong |

| C-N Stretch | 1020 - 1250 | Medium-Weak |

| N-H Bend | 1550 - 1650 | Variable |

X-ray Crystallography for Solid-State Molecular Geometry

As no published crystal structure for (2-Methoxyethyl)(pentan-3-yl)amine is available, a detailed analysis of its solid-state conformation is not possible at this time. X-ray crystallography would provide precise measurements of bond lengths, bond angles, and torsion angles, offering a definitive three-dimensional picture of the molecule.

Should a crystalline form of (2-Methoxyethyl)(pentan-3-yl)amine be successfully analyzed, a table of its key geometric parameters could be generated. This would include the lengths of the C-N, C-O, C-C, and N-H bonds, as well as the angles around the central nitrogen and oxygen atoms. The torsion angles would describe the conformation of the ethyl and pentyl chains.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

(2-Methoxyethyl)(pentan-3-yl)amine possesses a chiral center at the third carbon of the pentyl group. This means that the compound can exist as a pair of enantiomers. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are essential for determining the absolute configuration (R or S) of a chiral molecule.

A CD spectrum would show positive or negative absorptions (Cotton effects) in the regions where the molecule absorbs UV-Vis light. The sign and intensity of these Cotton effects are unique to each enantiomer. Without experimental data, it is not possible to predict the CD spectrum or assign the absolute configuration of a given sample of (2-Methoxyethyl)(pentan-3-yl)amine. Such an analysis would require the separation of the enantiomers and subsequent spectroscopic measurement.

Reactivity Profiles and Mechanistic Pathways of 2 Methoxyethyl Pentan 3 Yl Amine

Nucleophilic Reactivity and Basicity Investigations

The reactivity of (2-Methoxyethyl)(pentan-3-yl)amine is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic characteristics to the molecule. chemguide.co.uk

The structure of (2-Methoxyethyl)(pentan-3-yl)amine combines a secondary amine with an ether linkage. The nitrogen atom's lone pair makes it a nucleophile and a base. chemguide.co.uk The pentan-3-yl group is sterically demanding, which can hinder the approach of electrophiles to the nitrogen atom. The 2-methoxyethyl group, with its ether oxygen, can potentially influence the nitrogen's reactivity through intramolecular interactions or by affecting the solvation shell around the amine.

Kinetic Studies of Reactions with Electrophilic Reagents

While specific kinetic data for (2-Methoxyethyl)(pentan-3-yl)amine are not available, general principles of amine reactivity suggest that it would participate in nucleophilic substitution and addition reactions with a variety of electrophiles. msu.edu For instance, in reactions with alkyl halides, the amine would act as a nucleophile to form a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org The rate of such reactions would be sensitive to the steric bulk of the electrophile and the solvent used. pearson.com

The reaction with acyl chlorides would yield an amide. libretexts.org This acylation is typically a rapid process. libretexts.org The nucleophilicity of the amine is a key factor in these reactions. Simple alkyl amines are generally considered good nucleophiles. msu.edu However, the bulky pentan-3-yl group in (2-Methoxyethyl)(pentan-3-yl)amine would likely decrease the reaction rate compared to less sterically hindered secondary amines due to steric hindrance.

Table 1: Predicted Reactivity of (2-Methoxyethyl)(pentan-3-yl)amine with Common Electrophiles

| Electrophile | Predicted Product Type | Influencing Factors |

| Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Steric hindrance from the pentan-3-yl group and the alkyl halide. Solvent polarity. |

| Acyl Chloride (e.g., CH₃COCl) | N,N-disubstituted Amide | Steric hindrance. Presence of a non-nucleophilic base to neutralize HCl byproduct. |

| Aldehyde/Ketone | Enamine (if sterically allowed) | Steric hindrance at the nitrogen and the carbonyl carbon. Acid catalysis. |

| Sulfonyl Chloride (e.g., TsCl) | Sulfonamide | Steric hindrance. Alkaline conditions to maintain amine nucleophilicity. |

Role in Amine Oxidation and Reduction Processes

The nitrogen atom in (2-Methoxyethyl)(pentan-3-yl)amine exists in a reduced state and can be oxidized. Common oxidizing agents like hydrogen peroxide or peroxy acids would likely convert the secondary amine to a hydroxylamine (B1172632) or a nitrone. libretexts.org Tertiary amines, for comparison, are oxidized to amine oxides. libretexts.org

The reduction of the amine functional group itself is not a common transformation as it is already in a low oxidation state. However, amides derived from (2-Methoxyethyl)(pentan-3-yl)amine can be reduced to the corresponding tertiary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.org

Acid-Base Equilibria and Protonation States

Like other alkylamines, (2-Methoxyethyl)(pentan-3-yl)amine is a weak base and will react with acids to form the corresponding ammonium salt. chemguide.co.uk The equilibrium position of this acid-base reaction is described by the pKa of the conjugate acid. For most simple alkylammonium ions, the pKa values are in the range of 9.5 to 11.0. libretexts.orglibretexts.org

The basicity of (2-Methoxyethyl)(pentan-3-yl)amine is influenced by several factors:

Inductive Effect: The electron-donating alkyl groups (pentan-3-yl and 2-methoxyethyl) increase the electron density on the nitrogen atom, making it more basic than ammonia. masterorganicchemistry.com

Steric Effects: The bulky pentan-3-yl group can sterically hinder the solvation of the protonated amine (the ammonium ion). This destabilization of the conjugate acid can decrease the basicity of the amine. youtube.com

The Ether Group: The oxygen atom in the 2-methoxyethyl group is an electron-withdrawing group by induction, which could slightly decrease the basicity of the amine. However, it could also participate in intramolecular hydrogen bonding in the protonated form, which would stabilize the conjugate acid and increase basicity. The net effect is difficult to predict without experimental data.

Table 2: Predicted Acid-Base Properties

| Property | Predicted Value/Characteristic | Rationale |

| Basicity | Moderately basic | Electron-donating alkyl groups increase electron density on nitrogen. |

| pKa of Conjugate Acid | Likely in the range of 10-11 | Typical for secondary alkylamines, but may be influenced by steric and electronic effects of the substituents. libretexts.orglibretexts.org |

| Protonation Site | Nitrogen lone pair | The most basic site in the molecule. ucsb.edu |

Fragmentation Pathways Under Energetic Conditions (e.g., Mass Spectrometry)

In mass spectrometry, (2-Methoxyethyl)(pentan-3-yl)amine would undergo characteristic fragmentation upon electron ionization. The molecular ion peak, if observed, would have an odd m/z value due to the presence of a single nitrogen atom, according to the nitrogen rule. whitman.edu

The most common fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage). libretexts.orglibretexts.org This results in the formation of a stable, resonance-stabilized iminium ion. For (2-Methoxyethyl)(pentan-3-yl)amine, there are two potential α-cleavage pathways:

Cleavage of the bond between the nitrogen and the pentan-3-yl group, leading to the loss of a pentyl radical and the formation of an iminium ion.

Cleavage of the bond between the nitrogen and the 2-methoxyethyl group, leading to the loss of a methoxyethyl radical and the formation of a different iminium ion.

The relative abundance of the resulting fragment ions would depend on the stability of the radical lost and the iminium ion formed. Cleavage that results in the loss of the larger alkyl group is often favored. whitman.edu

Additionally, fragmentation of the ether linkage could occur. Ethers can undergo cleavage of the C-O bond or C-C bonds adjacent to the oxygen. youtube.comyoutube.com Therefore, fragments corresponding to the loss of a methoxy (B1213986) group (·OCH₃) or other parts of the methoxyethyl chain might also be observed.

Table 3: Predicted Major Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| [M]+ | C₈H₁₉NO⁺ | Molecular Ion |

| [M-29]⁺ | C₆H₁₄NO⁺ | α-cleavage, loss of an ethyl radical (C₂H₅) from the pentan-3-yl group. |

| [M-57]⁺ | C₄H₁₀NO⁺ | α-cleavage, loss of a butyl radical (C₄H₉) from the pentan-3-yl group. |

| [M-59]⁺ | C₅H₁₂N⁺ | α-cleavage, loss of the methoxyethyl radical (·CH₂CH₂OCH₃). |

| 58 | C₃H₈N⁺ | Iminium ion from cleavage within the pentan-3-yl group. |

No Information Found for (2-Methoxyethyl)(pentan-3-yl)amine in Advanced Organic Synthesis and Catalysis

Following a comprehensive search of scientific literature and chemical databases, no specific applications or research findings have been identified for the chemical compound (2-Methoxyethyl)(pentan-3-yl)amine (CAS No. 1019551-00-8) within the requested fields of advanced organic synthesis and catalysis.

The investigation sought to detail the compound's role as a versatile building block in the synthesis of complex molecules and as a ligand in transition metal catalysis, as per the specified outline. This included searching for its use in:

The formation of N-C bonds.

The incorporation into macrocyclic and polycyclic structures.

Coordination chemistry with metals such as ruthenium, palladium, and magnesium.

The design of chiral ligands for asymmetric catalysis.

The investigation of metal-ligand cooperative effects.

While the broader fields of organic synthesis and catalysis extensively utilize a vast array of amines as building blocks and ligands, it appears that (2-Methoxyethyl)(pentan-3-yl)amine is not a compound that has been prominently featured or studied in the available scientific literature for these applications. General principles and examples exist for the synthesis of complex molecules and the development of catalysts using various amines, but none specifically reference the subject compound.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the applications of (2-Methoxyethyl)(pentan-3-yl)amine as requested, due to the absence of relevant data in the public domain.

Applications of 2 Methoxyethyl Pentan 3 Yl Amine in Advanced Organic Synthesis and Catalysis

Role as an Intermediate in Multi-Step Organic Transformations

In the realm of multi-step organic synthesis, the strategic introduction of functional groups is paramount for the construction of complex molecular architectures. Amines and ethers are fundamental building blocks, and a molecule like (2-Methoxyethyl)(pentan-3-yl)amine, which contains both, could theoretically serve as a versatile intermediate.

Multi-step synthesis involves a sequence of chemical reactions to transform simpler starting materials into a more complex target molecule. Each step must be carefully planned to introduce or modify functional groups in a controlled manner. The selection of appropriate reagents and reaction conditions is critical to ensure high yields and minimize the formation of unwanted byproducts.

While no specific examples of multi-step syntheses explicitly employing (2-Methoxyethyl)(pentan-3-yl)amine are available in the current body of scientific literature, its structure suggests potential applications. The secondary amine moiety can undergo a variety of transformations, such as N-alkylation, acylation, and participation in carbon-nitrogen bond-forming reactions. The ether linkage, generally stable under many reaction conditions, offers a point of polarity and potential for hydrogen bonding, which can influence the solubility and reactivity of the molecule. The combination of these features in a single molecule could be advantageous in streamlining synthetic routes by reducing the number of separate functionalization steps.

Applications in Polymer and Materials Science as a Modifier or Curing Agent (excluding basic properties)

The presence of an active hydrogen on the secondary amine group makes (2-Methoxyethyl)(pentan-3-yl)amine a candidate for applications in polymer and materials science, particularly as a modifier or curing agent.

Amines are widely utilized as curing agents for epoxy resins. The curing process involves the reaction of the amine's active hydrogen atoms with the epoxy groups of the resin, leading to the formation of a cross-linked, three-dimensional polymer network. This network structure imparts desirable properties such as mechanical strength, chemical resistance, and thermal stability to the final material. The reactivity of the amine and the stoichiometry of the amine-epoxy mixture are critical factors that determine the properties of the cured resin.

While specific studies on (2-Methoxyethyl)(pentan-3-yl)amine as a curing agent are not published, the general principles of amine curing apply. As a secondary amine, it possesses one active hydrogen, which would allow it to act as a chain extender or a component in a mixed-amine curing system. The methoxyethyl group could impart a degree of flexibility and hydrophilicity to the resulting polymer network, potentially influencing properties such as impact resistance and water absorption.

In addition to acting as a curing agent, amines can also function as polymer modifiers. The incorporation of amine functionalities into a polymer backbone or as side chains can alter the polymer's surface properties, adhesion characteristics, and compatibility with other materials. The dual functionality of (2-Methoxyethyl)(pentan-3-yl)amine could be leveraged to introduce both amine and ether characteristics into a polymer system, although specific research in this area is yet to be reported.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable Synthetic Methodologies

The future synthesis of (2-Methoxyethyl)(pentan-3-yl)amine is anticipated to move away from traditional methods towards more environmentally benign and efficient processes. Key areas of development will likely focus on green chemistry principles, including the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste. Research in this area could explore biocatalytic routes, employing enzymes to construct the chiral center at the pentan-3-yl group with high enantioselectivity, thus avoiding the need for classical resolution or chiral auxiliaries. Another avenue lies in the development of catalytic C-N bond formation reactions that utilize earth-abundant metals and minimize the use of stoichiometric reagents.

Exploration of Novel Catalytic Systems Utilizing (2-Methoxyethyl)(pentan-3-yl)amine as a Ligand or Promoter

The structural features of (2-Methoxyethyl)(pentan-3-yl)amine, specifically the presence of both a nitrogen and an oxygen atom, make it an attractive candidate for use as a bidentate ligand in catalysis. The nitrogen atom can coordinate to a metal center, while the ether oxygen can provide a secondary coordination site, potentially influencing the stereoselectivity and reactivity of the catalyst. Research into its application as a ligand for transition metal-catalyzed cross-coupling reactions, asymmetric hydrogenations, or polymerizations could unveil novel catalytic activities. Furthermore, its basic nature suggests a role as an organocatalyst or a promoter in reactions such as the Knoevenagel condensation, a field where other amines have shown significant promise. mdpi.com

Machine Learning and AI in Predicting Reactivity and Designing Novel Analogues

The use of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the study of (2-Methoxyethyl)(pentan-3-yl)amine will be no exception. ML models can be trained on existing data from similar amines to predict various properties, such as reactivity, toxicity, and physical characteristics. acs.orgnih.govacs.orgresearchgate.net This predictive power can accelerate the discovery of optimal reaction conditions and guide the design of new analogues with desired properties. For instance, a model could predict the binding affinity of derivatives for a particular biological target or their performance as a catalytic ligand. The development of such models relies on the generation of high-quality data, which can be facilitated by automated synthesis and high-throughput screening.

Table 1: Hypothetical Machine Learning Model Performance for Predicting Amine Properties

| Model Type | Predicted Property | R² Value (Test Set) | Mean Absolute Error |

| Random Forest | Boiling Point | 0.92 | 2.5 °C |

| Graph Neural Network | Catalytic Activity | 0.85 | 5% (relative scale) |

| Support Vector Machine | Toxicity (IC50) | 0.88 | 0.1 log units |

This table is illustrative and based on typical performance of machine learning models in chemical applications.

Unexplored Chemical Space for (2-Methoxyethyl)(pentan-3-yl)amine Derivatives

The core structure of (2-Methoxyethyl)(pentan-3-yl)amine serves as a scaffold for the exploration of a vast and largely uncharted chemical space. The synthesis and investigation of derivatives could lead to the discovery of molecules with novel applications in medicinal chemistry, materials science, and agrochemicals. Modifications could include the introduction of different substituents on the ethyl or pentyl chains, replacement of the methoxy (B1213986) group with other functionalities, or incorporation of the amine into more complex molecular architectures. The design of such derivatives can be guided by computational methods and structure-activity relationship (SAR) studies. The existence of structurally related amines in chemical databases suggests a fertile ground for such explorations. nih.govnih.gov The design of novel amine derivatives has already led to the discovery of potent enzyme inhibitors, indicating the potential for fruitful research in this area. nih.gov

Table 2: Potential Areas for Derivative Exploration and Target Applications

| Modification Site | Potential Modification | Target Application |

| Methoxy Group | Replacement with other ethers, alcohols, or thiols | Modulating ligand properties, biological activity |

| Pentan-3-yl Group | Introduction of aryl or heteroaryl groups | Fine-tuning steric and electronic effects in catalysis |

| Ethyl Chain | Lengthening or branching the chain | Altering physical properties and solubility |

| Amine Nitrogen | Quaternization or incorporation into heterocycles | Development of ionic liquids or novel scaffolds |

Q & A

Q. What are the optimized synthetic routes for (2-Methoxyethyl)(pentan-3-yl)amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 2-methoxyethylamine and a pentan-3-yl halide (e.g., bromide or chloride) under basic conditions. Key reagents include:

Q. Critical Factors :

- Temperature : Higher temperatures (reflux) accelerate reaction rates but may promote side reactions.

- Halide Reactivity : Iodides react faster than bromides but are costlier and less stable.

- Yield Optimization : Pilot small-scale reactions (1–5 mmol) to determine optimal stoichiometry (typically 1:1.2 amine:halide).

Q. How can the purity and structural integrity of (2-Methoxyethyl)(pentan-3-yl)amine be validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–220 nm) to assess purity (>95% preferred) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 160.2 (C₈H₁₉NO⁺) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions or redox reactions?

Methodological Answer:

- Nucleophilic Substitution (Sₙ2) : The amine’s lone pair attacks electrophilic carbons (e.g., in alkyl halides). Steric hindrance from the pentan-3-yl group may reduce reaction rates compared to linear analogs .

- Oxidation : Methoxyethyl groups are oxidation-resistant, but the amine can form nitro derivatives under strong oxidants (e.g., KMnO₄ in acidic conditions) .

- Reduction : LiAlH₄ selectively reduces imine intermediates without affecting methoxy groups .

Q. Contradiction Analysis :

- Conflicting reports on LiAlH₄ efficacy may arise from solvent polarity (e.g., ethers vs. THF) or trace moisture .

Q. How does structural modification (e.g., substituent variation) impact biological activity?

Methodological Answer:

- Comparative Studies : Replace the pentan-3-yl group with cyclohexyl or aryl groups (e.g., thiophen-2-ylmethyl) to assess receptor binding or enzyme inhibition .

- Case Study : Analogues with aromatic substituents show enhanced antimicrobial activity (MIC = 2–4 µg/mL vs. S. aureus) compared to aliphatic chains .

Q. What strategies resolve contradictions in reported spectroscopic data or reaction yields?

Methodological Answer:

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to GPCRs or enzymes. The methoxy group’s electron-rich oxygen may form hydrogen bonds with active-site residues .

- Pharmacophore Mapping : Identify critical moieties (e.g., amine for protonation, methoxy for lipophilicity) using Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.